Cas no 27389-68-0 (1,3-Propanediaminium,N1,N1,N1,N3,N3,N3-hexamethyl-, iodide (1:2))
27389-68-0 structure
Product Name:1,3-Propanediaminium,N1,N1,N1,N3,N3,N3-hexamethyl-, iodide (1:2)
Numero CAS:27389-68-0
MF:C9H24I2N2
MW:414.10920715332
CID:265877
PubChem ID:33803
Update Time:2025-04-19
1,3-Propanediaminium,N1,N1,N1,N3,N3,N3-hexamethyl-, iodide (1:2) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Propanediaminium,N1,N1,N1,N3,N3,N3-hexamethyl-, iodide (1:2)
- trimethyl-[3-(trimethylazaniumyl)propyl]azanium,iodide
- 1,4-bis(trimethylammonium)benzene diiodide
- AC1L2IDV
- amp
- B 1878
- CTK1H3389
- Hexa-N-methyl-N,N'-p-phenylen-di-ammonium, Dijodid
- hexa-N-methyl-N,N'-p-phenylene-di-ammonium, diiodide
- Hexa-N-methyl-N,N'-propandiyl-di-ammonium, Dijodid
- hexa-N-methyl-N,N'-propanediyl-di-ammonium, diiodide
- LS-18892
- M &
- N.N.N.N'.N'.N'-Hexamethyl-p-phenylen-bis-ammoniumjodid
- SureCN6373433
- trimethyl-[4-(trimethylazaniumyl)phenyl]azanium diiodide
- AMMONIUM, TRIMETHYLENEBIS(TRIMETHYL-, DIIODIDE
- NSC-179888
- Trimethonium iodide
- SCHEMBL3771125
- Ammonium, trimethylenebis[trimethyl-, diiodide
- 1,3-Propanediaminium, N1,N1,N1,N3,N3,N3-hexamethyl-, iodide (1:2)
- NSC 179888
- Trimethylenebis(trimethylammonium iodide)
- JVM9ETL7KS
- 1,3-Propanediaminium, N,N,N,N',N',N'-hexamethyl-, diiodide
- 27389-68-0
-
- Inchi: 1S/C9H24N2.2HI/c1-10(2,3)8-7-9-11(4,5)6;;/h7-9H2,1-6H3;2*1H/q+2;;/p-2
- Chiave InChI: JFRZQQWLDYKLKW-UHFFFAOYSA-L
- Sorrisi: [I-].[I-].[N+](C)(C)(C)CCC[N+](C)(C)C
Proprietà calcolate
- Massa esatta: 160.19412
- Massa monoisotopica: 414.002885
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 4
- Complessità: 91.7
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 0
- LogP: -2.20710
1,3-Propanediaminium,N1,N1,N1,N3,N3,N3-hexamethyl-, iodide (1:2) Letteratura correlata
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
27389-68-0 (1,3-Propanediaminium,N1,N1,N1,N3,N3,N3-hexamethyl-, iodide (1:2)) Prodotti correlati
- 110-95-2(N,N,N',N'-Tetramethyl-1,3-propanediamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso